molecular formula C11H22N2 B1420248 1-Cycloheptylpyrrolidin-3-amine CAS No. 1096307-23-1

1-Cycloheptylpyrrolidin-3-amine

Cat. No. B1420248
M. Wt: 182.31 g/mol
InChI Key: ZLMUBWSHTPRUSD-UHFFFAOYSA-N
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Description

1-Cycloheptylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Cycloheptylpyrrolidin-3-amine can be analyzed using tools like MolView and ChemSpider . These platforms allow for the visualization of the 3D model of the molecule.

Scientific Research Applications

Synthesis and Conformational Analysis

  • Circular Dichroism in Heterocyclic Systems : The synthesis of N-substituted-nortropinones, which are optically active and suitable for Circular Dichroism (CD) research, has been explored through the Michael addition of amines, including N-alkyl, N-aralkyl, N-cycloalkyl, and N-carboalkoxyalkyl amines, to cyclohepta-2,6-dien-1-one. This method may have implications in conformational analysis, as evidenced by NMR and mass spectrometry studies (Kashman & Cherkez, 1972).

Organic Synthesis and Photophysical Properties

  • Metal- and Oxidant-Free Synthesis of Triazol-3-amines : A metal- and oxidant-free approach for synthesizing structurally diverse 1H-1,2,4-triazol-3-amines, which involves a [2 + 1 + 2] cyclization strategy forming C-N bonds, has been developed. These compounds exhibit fluorescence and aggregation-induced emission (AIE) properties, suggesting potential applications in organic and medicinal chemistry, as well as in optical materials (Guo et al., 2021).

Cyclometalation and Metal Complexes

  • Cyclometalation with Rhodium and Iridium : Research has been conducted on the reaction of chiral secondary amines, including pyrrolidine derivatives, with rhodium(III) and iridium(III) compounds. This reaction results in cyclometalated complexes, which have applications in the study of organometallic chemistry and could be relevant for catalysis and material science (Barloy et al., 2011).

Catalysis and Green Chemistry

  • Platinum-Promoted Cyclization Reactions : Research demonstrates the regio- and stereoselective cyclization reactions of C-methyl substituted pent-4-enylamines in the presence of platinum, leading to the formation of dimethylpyrrolidines. This highlights the role of metals in catalyzing specific organic transformations (Ambuehl et al., 1978).

Bioconjugation Mechanisms

  • Amide Formation in Aqueous Media : The study of amide formation between carboxylic acid and amine in aqueous media, using carbodiimides like EDC, provides insights into bioconjugation mechanisms, which are crucial for various biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-cycloheptylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-7-8-13(9-10)11-5-3-1-2-4-6-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMUBWSHTPRUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptylpyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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